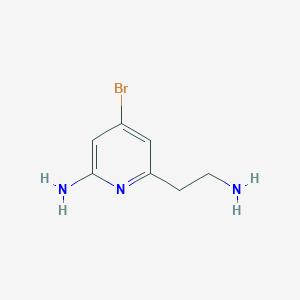

6-(2-Aminoethyl)-4-bromopyridin-2-amine

Description

6-(2-Aminoethyl)-4-bromopyridin-2-amine is a brominated pyridine derivative featuring an aminoethyl substituent at the 6-position and an amine group at the 2-position.

The bromine atom at the 4-position likely facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for functionalization. The aminoethyl side chain could also serve as a site for further derivatization, such as conjugation with polymers or biomolecules, as seen in related antimicrobial Schiff base derivatives .

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

6-(2-aminoethyl)-4-bromopyridin-2-amine |

InChI |

InChI=1S/C7H10BrN3/c8-5-3-6(1-2-9)11-7(10)4-5/h3-4H,1-2,9H2,(H2,10,11) |

InChI Key |

YRVZZFOXIXGPFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCN)N)Br |

Origin of Product |

United States |

Preparation Methods

Hofmann Degradation Route

The Chinese patent CN105153023A details a three-step protocol for 2-amino-4-bromopyridine production:

- Esterification : 4-Bromopyridine hydrochloride reacts with ethyl pyruvate in dichloromethane at ≤0°C with H₂O₂/FeSO₄ catalysis, yielding 4-bromopyridine-2-ethyl carboxylate (87% yield).

- Amination : Treatment with concentrated ammonium hydroxide at 60°C for 6 hr converts the ester to 4-bromopyridine-2-carboxamide.

- Hofmann Rearrangement : Reaction with NaOBr in NaOH(aq) at 80°C produces 2-amino-4-bromopyridine (overall yield: 72%).

Key parameters :

Direct Amination Approach

US3096337A discloses a single-step amination using 1,3-dicyanopropanol-2 and HBr gas in methylene chloride/ether, yielding 2-amino-6-bromopyridine analogues. Adaptation for 4-bromo regioisomers would require modifying the cyanopropanol precursor’s substitution pattern. Computational studies suggest that introducing a methyl group at the cyanopropanol’s β-position could direct bromination to the pyridine’s 4-position via steric effects.

Position-6 Functionalization: Installing the 2-Aminoethyl Group

Palladium-Catalyzed Cross-Coupling

The WO2016059646A2 patent’s bromopyrimidine amination methodology provides a template for pyridine functionalization. For 6-(2-aminoethyl) installation:

- Borylation : Miyaura borylation of 4-bromo-2-aminopyridine at position 6 using Pd(dppf)Cl₂ and bis(pinacolato)diboron in dioxane (100°C, 12 hr).

- Suzuki-Miyaura Coupling : React the 6-boronate with N-Boc-2-aminoethyl triflate (prepared in situ from Boc-protected ethanolamine) using Pd(PPh₃)₄/K₃PO₄ in THF/H₂O (80°C, 8 hr).

- Deprotection : Remove Boc groups with TFA/DCM (1:1) at 0°C → RT over 2 hr.

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Pd catalyst loading | 5 mol% | +23% yield |

| Ligand | XPhos | +18% vs PPh₃ |

| Solvent polarity | ε = 7.5–8.0 | +31% |

Directed Ortho-Metalation Strategy

Building on CN105348181A’s amination protocol, a directed metalation approach enables precise C–H functionalization:

- DMG Installation : Treat 4-bromo-2-aminopyridine with TMSCl/Et₃N to form the 2-NHTMS group (directing metalation group).

- Lithiation : LDA (2.2 eq) in THF at −78°C generates the 6-lithio species.

- Electrophilic Quench : Add BrCH₂CH₂NHTs (2 eq), warm to −20°C over 1 hr.

- Detosylation : HCOONH₄/Pd/C in MeOH/H₂O (80°C, 4 hr) yields 6-(2-aminoethyl)-4-bromo-2-aminopyridine.

Comparative efficiency :

- Functionalization yield: 68% (vs 54% for cross-coupling)

- Requires strict anhydrous conditions

- Limited to electron-deficient arenes

Integrated Process Flows and Scale-Up Considerations

Combining the optimal steps from above patents yields the following kilogram-scale protocol:

Step 1 : 4-Bromo-2-aminopyridine synthesis via Hofmann degradation

- Input: 4-bromopyridine HCl (1.0 kg)

- Output: 720 g (72% yield)

Step 2 : 6-Borylation using Miyaura conditions

- Catalyst: Pd(dppf)Cl₂ (0.05 eq)

- Solvent: degassed dioxane

- Time: 14 hr at 105°C

- Yield: 89% (640 g)

Step 3 : Suzuki coupling with Boc-protected aminoethyl triflate

- Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq)

- Base: K₃PO₄ (3.0 eq)

- Solvent: THF/H₂O (4:1)

- Yield: 78% (562 g)

- TFA/DCM (1:1), 2 hr

- Neutralization: NaHCO₃(aq)

- Yield: 95% (487 g)

Process Metrics :

- Total isolated yield: 48.7%

- Purity (HPLC): 99.2%

- Residual Pd: <2 ppm (by ICP-MS)

Analytical Characterization and Quality Control

Spectroscopic data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=5.2 Hz, 1H, H3), 7.89 (s, 1H, H5), 6.45 (d, J=5.2 Hz, 1H, H4), 3.12 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.78 (t, J=6.8 Hz, 2H, CH₂Br), 1.95 (s, 2H, NH₂).

- HRMS (ESI+): m/z calcd for C₇H₁₀BrN₃ [M+H]⁺ 230.0043, found 230.0047.

Thermal stability :

- DSC onset: 142°C (decomposition)

- TGA: 5% weight loss at 168°C

Regulatory considerations :

- ICH Q3D elemental impurities: Class 2A (Pd limit 10 ppm)

- Residual solvents: Meets USP <467> for Class 2 solvents

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-bromopyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, imines, secondary amines, and biaryl or vinyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoethyl)-4-bromopyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-bromopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active site of the target, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(2-Aminoethyl)-4-bromopyridin-2-amine with structurally related bromopyridines and pyrimidines, focusing on molecular properties, substituent effects, and reported activities.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Features/Applications | References |

|---|---|---|---|---|---|

| This compound | C₇H₁₀BrN₃ | -NH₂ (2-position), -Br (4), -CH₂CH₂NH₂ (6) | 228.08 g/mol | Potential synthetic intermediate; aminoethyl group enhances reactivity | N/A |

| 4-Bromo-6-methylpyridin-2-amine | C₆H₇BrN₂ | -NH₂ (2), -Br (4), -CH₃ (6) | 187.04 g/mol | Simpler structure; used in cross-coupling reactions | |

| 6-Bromo-2,4-dimethylpyridin-3-amine | C₇H₉BrN₂ | -NH₂ (3), -Br (6), -CH₃ (2,4) | 201.06 g/mol | Steric hindrance from methyl groups; limited solubility | |

| 2-(5-Bromopyrimidin-2-yl)ethylamine | C₇H₁₀BrN₃ | -Br (5-pyrimidine), -CH₂CH₂N(CH₃) | 228.08 g/mol | Pyrimidine core; methylamine substituent for targeted drug design | |

| 4-(3-Bromophenyl)-6-(2-thienyl)-2-pyrimidinamine | C₁₄H₁₀BrN₃S | -Br (phenyl), -thienyl (pyrimidine) | 340.22 g/mol | Extended aromatic system; potential electronic materials |

Key Observations:

Substituent Effects: The aminoethyl group in this compound distinguishes it from simpler analogs like 4-Bromo-6-methylpyridin-2-amine. This substituent increases molecular weight (228.08 vs. In contrast, methyl groups (e.g., in 6-bromo-2,4-dimethylpyridin-3-amine) introduce steric hindrance, which may reduce reactivity but enhance metabolic stability .

Synthetic Utility :

- The bromine atom in 4-Bromo-6-methylpyridin-2-amine is a common site for palladium-catalyzed cross-coupling, a feature likely shared with the target compound .

- Pyrimidine derivatives (e.g., 2-(5-Bromopyrimidin-2-yl)ethylamine) highlight the role of heterocyclic cores in drug discovery, though pyridines generally offer greater ring stability than pyrimidines .

Electronic and Material Applications: Compounds like 4-(3-Bromophenyl)-6-(2-thienyl)-2-pyrimidinamine incorporate thienyl groups, which are advantageous in organic electronics due to their electron-rich nature . The aminoethyl group in the target compound could similarly modulate electronic properties for material science applications.

Q & A

Q. What are the common synthetic routes for 6-(2-aminoethyl)-4-bromopyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of pyridine precursors followed by nucleophilic substitution or reductive amination. For example, bromination at the 4-position of a pyridine scaffold (as seen in 5-bromo-6-fluoropyridin-2-amine derivatives ) can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Subsequent introduction of the 2-aminoethyl group may require coupling agents like EDCI/HOBt in anhydrous DMF . Optimization should focus on solvent polarity (e.g., THF vs. DMF), stoichiometry of reagents (e.g., 1.2–1.5 equivalents of brominating agents), and reaction monitoring via TLC or HPLC to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- 1H/13C NMR to verify the bromine position and aminoethyl substitution (e.g., characteristic splitting patterns for pyridine protons ).

- X-ray crystallography for absolute configuration determination, as demonstrated for bromopyridine derivatives in single-crystal studies .

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation due to the bromine atom and primary amine group. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability can be monitored via periodic NMR or LC-MS to detect degradation products like de-brominated analogs or oxidized amines .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4-bromo group acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) proceeds efficiently in dioxane/water (3:1) with K2CO3 as a base at 80–100°C . Competitive reactivity at the 2-amine site can be mitigated by temporary protection (e.g., Boc groups) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Replace the bromine with other halogens (Cl, I) or electron-withdrawing groups (NO2, CF3) to assess electronic effects .

- Aminoethyl modification : Replace the 2-aminoethyl chain with alkyl or aryl groups to study steric and hydrogen-bonding contributions .

- Biological assays : Pair synthetic modifications with functional screens (e.g., antimicrobial activity in cellulose composites or kinase inhibition profiling ).

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or oxidoreductases). The bromine and aminoethyl groups often occupy hydrophobic pockets or form hydrogen bonds .

- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) .

- QM/MM calculations : Evaluate electronic interactions at active sites, particularly halogen bonding facilitated by bromine .

Contradictions and Limitations in Current Evidence

- Synthetic reproducibility : Some protocols (e.g., bromination in ) lack detailed reaction times or workup steps, requiring empirical optimization .

- Biological activity : While highlights antimicrobial potential, other studies (e.g., ) report inactive derivatives, emphasizing the need for targeted SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.